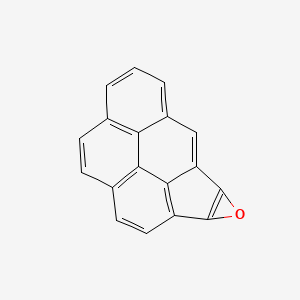
Benzo(1,10)acephenanthryleno(4,5-b)oxirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(1,10)acephenanthryleno(4,5-b)oxirene is a polycyclic aromatic compound with the molecular formula C18H8O It is characterized by a fused ring system that includes an oxirene moiety, which is a three-membered ring containing an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,10)acephenanthryleno(4,5-b)oxirene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable polycyclic aromatic hydrocarbon with an oxidizing agent can lead to the formation of the oxirene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
Benzo(1,10)acephenanthryleno(4,5-b)oxirene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized aromatic compounds.
科学的研究の応用
Benzo(1,10)acephenanthryleno(4,5-b)oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of Benzo(1,10)acephenanthryleno(4,5-b)oxirene involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
Benzo(1,2-b4,5-b’)diselenophene: A compound with a similar fused ring system but containing selenium atoms.
Phenazine: A nitrogen-containing polycyclic aromatic compound with diverse biological activities.
Acridine: Another polycyclic aromatic compound with applications in medicinal chemistry.
Uniqueness
Benzo(1,10)acephenanthryleno(4,5-b)oxirene is unique due to the presence of the oxirene ring, which imparts distinct chemical reactivity and potential applications. Its structural features differentiate it from other polycyclic aromatic compounds, making it a valuable compound for research and industrial applications.
生物活性
Benzo(1,10)acephenanthryleno(4,5-b)oxirene is a polycyclic aromatic compound with significant potential for biological activity. Its structure consists of fused aromatic rings that contribute to its chemical properties and biological interactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is C₁₈H₈O. The compound features a complex arrangement of fused aromatic rings which are known to influence its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 256.25 g/mol |
| Melting Point | Not available |
| Solubility | Poorly soluble in water |
| LogP (Partition Coefficient) | 4.5 |
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
Key Findings:
- In vitro studies showed a significant reduction in cell viability in breast cancer and lung cancer cell lines.
- The compound demonstrated dose-dependent effects, with higher concentrations leading to greater cytotoxicity.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Neuroprotective Effects
Recent investigations have also explored the neuroprotective potential of this compound. It has been suggested that this compound may protect neuronal cells from oxidative damage.
Research Findings:
- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound significantly reduced cell death.
- Mechanistically, it appears to modulate antioxidant enzyme activity and reduce lipid peroxidation.
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction: The generation of ROS leading to apoptosis in cancer cells.
- Antimicrobial Mechanism: Disruption of bacterial cell membranes or interference with metabolic pathways.
- Antioxidant Activity: Enhancement of endogenous antioxidant defenses in neuronal cells.
Table 2: Summary of Biological Activities
特性
CAS番号 |
73807-13-3 |
|---|---|
分子式 |
C18H8O |
分子量 |
240.3 g/mol |
IUPAC名 |
3-oxahexacyclo[13.3.1.02,4.05,18.08,17.011,16]nonadeca-1(19),2(4),5(18),6,8(17),9,11(16),12,14-nonaene |
InChI |
InChI=1S/C18H8O/c1-2-9-4-5-10-6-7-12-16-13(18-17(12)19-18)8-11(3-1)14(9)15(10)16/h1-8H |
InChIキー |
GDAIDXGUCXRHML-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C35)C=C2)C6=C4O6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















